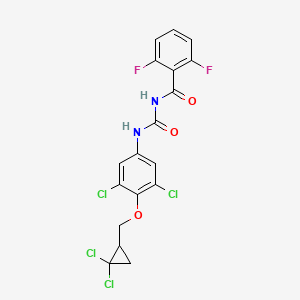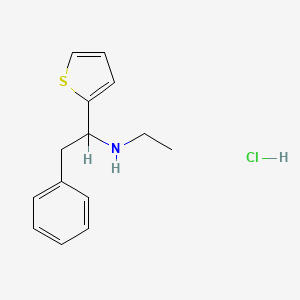![molecular formula C6H12O2Si B14434559 2-Propenal, 2-[(trimethylsilyl)oxy]- CAS No. 82873-56-1](/img/structure/B14434559.png)
2-Propenal, 2-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal, 2-[(trimethylsilyl)oxy]- is an organic compound characterized by the presence of a propenal group and a trimethylsilyl group. This compound is known for its unique chemical properties and its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 2-[(trimethylsilyl)oxy]- typically involves the reaction of propenal with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
CH2=CHCHO+ClSi(CH3)3→CH2=CHCHOSi(CH3)3+HCl
Industrial Production Methods
Industrial production of 2-Propenal, 2-[(trimethylsilyl)oxy]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 2-[(trimethylsilyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Propenal, 2-[(trimethylsilyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for aldehydes.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenal, 2-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. The trimethylsilyl group provides steric protection, making the compound less reactive towards nucleophiles. This property is exploited in synthetic chemistry to protect sensitive functional groups during multi-step synthesis. The propenal group can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester
- 2-[(Trimethylsilyl)methyl]-2-propen-1-ol
Uniqueness
2-Propenal, 2-[(trimethylsilyl)oxy]- is unique due to its combination of a propenal group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. The presence of the trimethylsilyl group also enhances the compound’s volatility, facilitating its use in analytical techniques such as gas chromatography and mass spectrometry.
Properties
CAS No. |
82873-56-1 |
|---|---|
Molecular Formula |
C6H12O2Si |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
2-trimethylsilyloxyprop-2-enal |
InChI |
InChI=1S/C6H12O2Si/c1-6(5-7)8-9(2,3)4/h5H,1H2,2-4H3 |
InChI Key |
IAGCPLACHCVCLK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


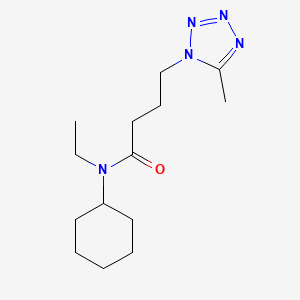
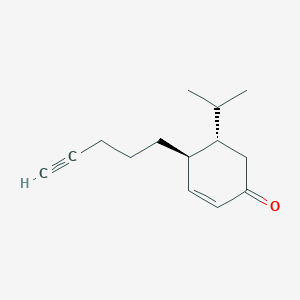
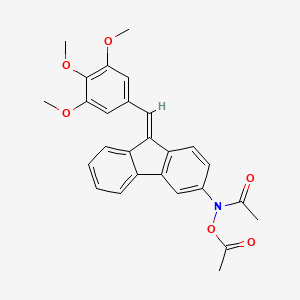
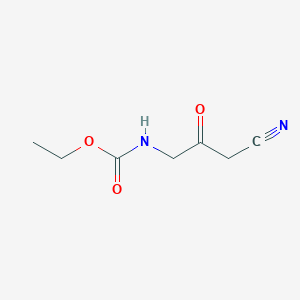
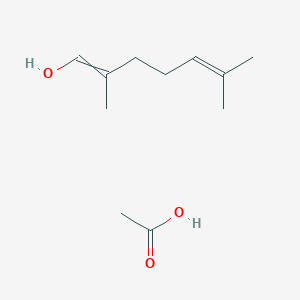

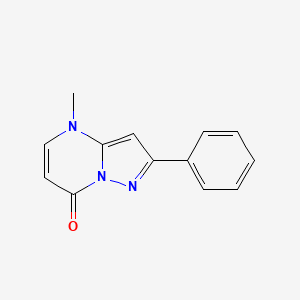
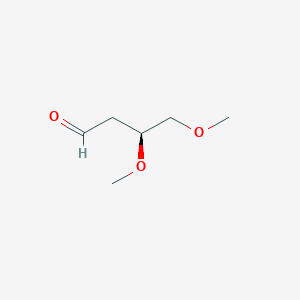

![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)

